molecular formula C13H23N5O2 B7357117 3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one

3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one

货号 B7357117
分子量: 281.35 g/mol
InChI 键: CFYDIEGIOAUOKY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one, also known as MPTI, is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. MPTI is a triazolone derivative that has been studied for its potential as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

作用机制

3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one exerts its neuroprotective effects through multiple mechanisms. It has been shown to inhibit the activity of beta-secretase, an enzyme that is responsible for the formation of amyloid beta plaques. This compound also inhibits the aggregation of tau protein, which prevents the formation of tau protein tangles. Additionally, this compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has low toxicity and is well-tolerated in animal studies.

实验室实验的优点和局限性

One advantage of using 3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer and study in animal models. However, this compound has limited bioavailability, which may limit its effectiveness in therapeutic applications.

未来方向

Future research on 3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one could focus on improving its bioavailability and efficacy in therapeutic applications. Additionally, more studies could be conducted to investigate the potential of this compound in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Studies could also investigate the potential of this compound in combination with other therapeutic agents for the treatment of neurodegenerative diseases.

合成方法

The synthesis of 3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one involves a multistep process that starts with the reaction of 1-(2-Bromoethyl)piperidine with morpholine to form 1-(2-Morpholin-4-ylethyl)piperidine. This intermediate is then reacted with sodium azide and copper (I) iodide to form 3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1H-1,2,4-triazol-5(4H)-one. This compound is then reduced with sodium borohydride to obtain this compound.

科学研究应用

3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one has been studied for its potential as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective effects and can prevent the formation of amyloid beta plaques and tau protein tangles, which are the hallmarks of Alzheimer's disease. This compound has also been shown to protect dopaminergic neurons in the brain, which are affected in Parkinson's disease.

属性

IUPAC Name

3-[1-(2-morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2/c19-13-14-12(15-16-13)11-2-1-3-18(10-11)5-4-17-6-8-20-9-7-17/h11H,1-10H2,(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYDIEGIOAUOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN2CCOCC2)C3=NNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。